molecular formula C21H21ClN2O4 B271254 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate

2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B271254
M. Wt: 400.9 g/mol
InChI Key: QZDNZIPKQJAXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a compound that has been extensively studied for its potential use in scientific research. This compound is a member of the pyrrolidinecarboxylate family, which is known for its diverse range of biological activities.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, this compound is able to reduce these symptoms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate have been extensively studied. This compound has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its diverse range of biological activities. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, as well as potential anticancer activity. Another advantage is that this compound has been extensively studied, and its synthesis method has been optimized to produce high yields.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its biological effects. In addition, this compound has not been extensively studied in human trials, so its safety and efficacy in humans is not well-established.

Future Directions

There are several future directions for research on 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One direction is to further investigate its potential use in treating cancer. This compound has been shown to induce apoptosis in cancer cells, and it may have potential as a chemotherapeutic agent. Another direction is to further investigate its mechanism of action, which may lead to the development of more specific and effective drugs. Finally, more research is needed to establish the safety and efficacy of this compound in human trials.

Synthesis Methods

The synthesis method for 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 3-chloro-4-methylaniline with ethyl acetoacetate in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 4-methylbenzoyl chloride to form the final product. This synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential use in scientific research due to its diverse range of biological activities. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in treating cancer, as it has been shown to induce apoptosis in cancer cells.

properties

Product Name

2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Molecular Formula

C21H21ClN2O4

Molecular Weight

400.9 g/mol

IUPAC Name

[2-(3-chloro-4-methylanilino)-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C21H21ClN2O4/c1-13-3-7-17(8-4-13)24-11-15(9-20(24)26)21(27)28-12-19(25)23-16-6-5-14(2)18(22)10-16/h3-8,10,15H,9,11-12H2,1-2H3,(H,23,25)

InChI Key

QZDNZIPKQJAXCS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC(=C(C=C3)C)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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